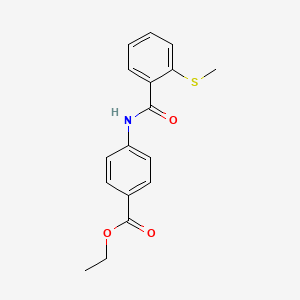

Ethyl 4-(2-(methylthio)benzamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(2-methylsulfanylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-3-21-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVMKFKLTFEGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(methylthio)benzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(methylthio)benzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(2-(methylthio)benzamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(methylthio)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamido Group

Para-Substituted Analogs

- Ethyl 4-(4-methoxybenzamido)benzoate : Features a methoxy group at the para position of the benzamido ring. This electron-donating group enhances solubility in polar solvents compared to the methylthio substituent. Reported yield: 60% .

- Ethyl 4-(4-(dimethylamino)benzamido)benzoate: The dimethylamino group significantly increases reactivity in polymerization reactions, as shown in resin cements, due to its strong electron-donating nature .

Ortho-Substituted Analogs

Ester Group Modifications

- Methyl Esters : Compounds like methyl 4-(4-methoxybenzamido)benzoate (2e) exhibit lower lipophilicity (logP ~2.5) compared to ethyl esters, impacting metabolic stability .

- Ethyl Esters : Ethyl groups enhance lipophilicity (e.g., logP ~3.0 for the target compound), favoring membrane permeability in drug delivery applications .

Heterocyclic and Piperazine-Linked Derivatives

- Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5): Incorporates a quinoline-piperazine moiety, broadening biological activity (e.g., antimicrobial or kinase inhibition). Synthesized via piperazine coupling, yielding yellow solids with confirmed ¹H NMR and HRMS data .

- Synthesized using dimethyl acetylenedicarboxylate (DMAD), with yields dependent on recrystallization solvents .

Data Tables

Table 1: Key Physical and Spectral Properties

Biological Activity

Ethyl 4-(2-(methylthio)benzamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, chemical properties, and relevant case studies.

This compound (C18H18N2O3S) features a unique structure that allows for various chemical reactions. It can undergo:

- Oxidation : The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.

- Reduction : The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, which could lead to therapeutic effects such as:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit inhibitory effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against several bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as a lead compound for antibiotic development .

- Anticancer Research :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Potential lead compound |

| Ethyl 4-(2-(ethylthio)benzamido)benzoate | Structure | Moderate Activity | Similar structure; different substituent |

| Methiothepin | Structure | Antimicrobial | FDA-approved; serves as a comparison |

Q & A

Basic: What are the critical spectroscopic techniques for characterizing Ethyl 4-(2-(methylthio)benzamido)benzoate?

Answer:

Key techniques include 1H/13C NMR to confirm the aromatic, amide, and ester functionalities (e.g., amide proton at δ 8-10 ppm, ester carbonyl at ~170 ppm) , FT-IR to identify carbonyl (C=O, ~1680–1720 cm⁻¹) and methylthio (C-S, ~600–700 cm⁻¹) groups, and mass spectrometry (HRMS or ESI-MS) to verify molecular weight. X-ray crystallography (as in ) is recommended for resolving stereochemical ambiguities in crystalline forms .

Basic: How can researchers design a multi-step synthesis route for this compound?

Answer:

A plausible route involves:

Synthesis of 2-(methylthio)benzoyl chloride via thioether formation (e.g., NaSH/CH3I under reflux) .

Amide coupling with 4-aminobenzoic acid ethyl ester using coupling agents like DCC/DMAP .

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Critical considerations include protecting the ester group during amidation and optimizing stoichiometry to minimize byproducts.

Advanced: How does the methylthio group influence the compound’s electronic properties and reactivity?

Answer:

The methylthio (-SMe) group is electron-donating via resonance, activating the benzamido ring toward electrophilic substitution. Compared to non-sulfured analogs (e.g., methyl or methoxy derivatives), this increases nucleophilicity at the ortho/para positions . Computational tools (DFT) can predict charge distribution and regioselectivity in reactions like nitration or halogenation .

Advanced: What strategies resolve contradictions in data from isomeric byproducts during synthesis?

Answer:

Isomeric byproducts (e.g., regioisomers during amidation) require:

- HPLC-PDA/MS for separation and identification .

- 2D NMR (COSY, NOESY) to distinguish positional isomers.

- X-ray crystallography to confirm dominant isomers, as demonstrated in for related amides .

Basic: What storage conditions prevent degradation of this compound?

Answer:

Store under inert atmosphere (N2/Ar) at –20°C to avoid oxidation of the methylthio group. Desiccants (silica gel) prevent hydrolysis of the ester moiety . Stability studies using TGA/DSC (as in ) can assess thermal degradation thresholds .

Advanced: How can bioactivity assays be designed for this compound, based on structural analogs?

Answer:

Analogous benzoates (e.g., thiazole-containing derivatives in ) show antimicrobial and anticancer activity. Assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram+/– bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies : Molecular docking to predict interactions with targets like topoisomerase II .

Advanced: How do reaction conditions (solvent, catalyst) affect yield in amide coupling?

Answer:

Solvent polarity (DMF vs. THF) and catalysts (e.g., DMAP vs. HOBt) significantly impact yield. For example:

- DMF increases solubility of intermediates but may require higher temperatures.

- DMAP accelerates acylation, reducing side reactions (e.g., ester hydrolysis) .

Methodological Notes

- Contradiction Analysis : Use tandem MS/MS to differentiate isobaric byproducts.

- Experimental Design : Prioritize DoE (Design of Experiments) for optimizing reaction parameters (e.g., temperature, catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.